6-Acetoxy-2-methylbenzo[b]thiophene
Description
6-Acetoxy-2-methylbenzo[b]thiophene is a substituted benzo[b]thiophene derivative characterized by a fused benzene-thiophene ring system with an acetoxy (-OAc) group at the 6-position and a methyl (-CH₃) group at the 2-position. This compound belongs to a class of heterocyclic molecules with significant pharmacological and material science applications due to their structural versatility and electronic properties . The benzo[b]thiophene core is a privileged scaffold in drug discovery, as it mimics biogenic aromatic systems while offering enhanced metabolic stability and tunable substituent effects . The acetoxy and methyl substituents in this derivative influence its solubility, reactivity, and biological activity, making it a candidate for further optimization in medicinal chemistry .
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-6-yl) acetate |
InChI |
InChI=1S/C11H10O2S/c1-7-5-9-3-4-10(13-8(2)12)6-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
DYFQHTIPBXYCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene Derivatives
Structural and Functional Comparisons
The following table summarizes key structural features, synthesis routes, and biological activities of 6-acetoxy-2-methylbenzo[b]thiophene and related compounds:
Key Observations:
- However, the absence of a 3-aroyl substituent (as in CA-4) may reduce its tubulin-binding affinity .
- Synthetic Accessibility : Unlike CA-4 and raloxifene, which require multi-step palladium-catalyzed coupling, this compound is synthesized via straightforward electrophilic cyclization, enabling scalable production .
- The tetrahydro derivative (6o) shows reduced aromaticity but improved solubility, highlighting trade-offs between stability and bioavailability .
Electronic and Material Properties
- Thiophene Core : The benzo[b]thiophene system exhibits stronger π-conjugation than simpler thiophenes, enhancing charge transport in materials science applications . However, this compound’s electron-withdrawing acetoxy group may reduce conductivity compared to unsubstituted analogs .
- Halogen Bonding : Unlike thiophene-based dyes (e.g., D35), which show red-shifted UV-Vis spectra in the presence of I₂, this compound’s steric hindrance may limit halogen bonding, affecting optoelectronic utility .
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